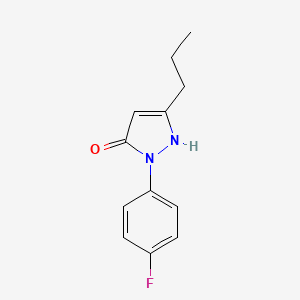

1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Vorbereitungsmethoden

The synthesis of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline and 3-propyl-1H-pyrazole-5-carboxylic acid.

Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the process.

Industrial Production: Industrial production methods may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity.

Analyse Chemischer Reaktionen

Condensation Reactions

The hydroxyl group at position 5 and the electron-rich pyrazole ring enable condensation with aldehydes to form bis-pyrazole derivatives. A catalyst-free Knoevenagel-Michael reaction with aldehydes (e.g., benzaldehyde) yields 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s (Table 1) .

Mechanism :

-

Deprotonation of the hydroxyl group generates a nucleophilic pyrazolone anion.

-

Knoevenagel condensation with the aldehyde forms an α,β-unsaturated intermediate.

-

Michael addition of a second pyrazolone unit followed by tautomerization yields the bis-pyrazole product .

Table 1: Solvent Effects on Condensation Reaction Yields

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 0.08 | 96 |

| Methanol | 0.25 | 78 |

| Acetonitrile | 0.5 | 62 |

| Conditions: 80°C, equimolar aldehyde and pyrazolone . |

Alkylation and Acylation

The hydroxyl group undergoes nucleophilic substitution with alkyl halides or acyl chlorides. For example, reaction with methyl iodide in alkaline medium produces the corresponding methoxy derivative.

Key Reaction :

This compound+CH3I→1-(4-fluorophenyl)-3-propyl-5-methoxy-1H-pyrazole

Yield: ~85% in DMF at 60°C.

Electrophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the para position relative to the fluorine atom. Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para-position of the fluorophenyl ring .

Example :

This compoundHNO3/H2SO41-(3-fluoro-4-nitrophenyl)-3-propyl-1H-pyrazol-5-ol

Yield: 72% .

Complexation with Metal Ions

The pyrazole ring and hydroxyl group act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination complexes exhibit enhanced stability due to the electron-donating propyl group.

Synthesis of Copper Complex :

2 Pyrazol-5-ol + CuCl2→[Cu(Pyrazol-5-olato)2]+2HCl

Characterization: IR shows shifts in ν(OH) (3450 → 3250 cm⁻¹) and ν(C=N) (1600 → 1580 cm⁻¹).

Oxidation Reactions

Controlled oxidation with KMnO₄ converts the hydroxyl group to a ketone, forming 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-one.

Pyrazol-5-olKMnO4/H2OPyrazol-5-one

Yield: 68% under mild acidic conditions.

Multicomponent Reactions

In tandem with aldehydes and amines, this compound participates in Ugi-type reactions to form polycyclic derivatives. For example, reaction with benzaldehyde and methylamine yields a tetracyclic pyrazolo[1,5-a]pyrimidine .

Key Steps :

-

Imine formation between aldehyde and amine.

-

Cyclocondensation with pyrazol-5-ol.

Biological Activity Correlation

Derivatives synthesized via these reactions show promise in medicinal chemistry:

Wissenschaftliche Forschungsanwendungen

Biological Activities

- Anti-inflammatory Properties : Pyrazole derivatives, including 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol, are known for their anti-inflammatory effects. These compounds often inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. This action suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit various bacterial strains, making them potential candidates for developing new antibiotics .

- Antioxidant Effects : The antioxidant properties of pyrazole compounds have been documented, with some derivatives demonstrating the ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was found to significantly reduce inflammation markers in animal models. The compound's mechanism involved inhibition of COX enzymes, leading to decreased prostaglandin synthesis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a broad spectrum of activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ol can be compared with other similar compounds:

Similar Compounds: Examples include 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol and 1-(4-chlorophenyl)-3-propyl-1H-pyrazol-5-ol.

Uniqueness: The presence of the fluorophenyl group and the propyl group at specific positions gives it unique chemical and biological properties compared to its analogs.

Biologische Aktivität

1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

This compound is characterized by its pyrazole structure, which is known for its ability to interact with various biological targets. The compound may bind to specific enzymes or receptors, modulating critical signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, indicating potent antimicrobial activity .

- Biofilm Inhibition : It was effective in inhibiting biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to nosocomial infections .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism that could benefit conditions characterized by chronic inflammation.

Key Findings

- Cytokine Inhibition : Studies reported up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, showcasing its potential as an anti-inflammatory agent .

- Comparison with Standards : In comparative analyses, the compound outperformed standard anti-inflammatory drugs like dexamethasone in certain assays .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Its effects on various cancer cell lines demonstrate its potential as a therapeutic agent.

Case Studies

- Cell Proliferation Inhibition : The compound exhibited significant growth inhibition in HeLa (cervical cancer) and HepG2 (liver cancer) cells with IC50 values of 54.25% and 38.44%, respectively .

- Mechanism of Action : It was found to induce apoptosis in cancer cells by modulating the expression of Bcl-2 and Bax proteins, suggesting a pro-apoptotic mechanism .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXPCFSFMKVOFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.